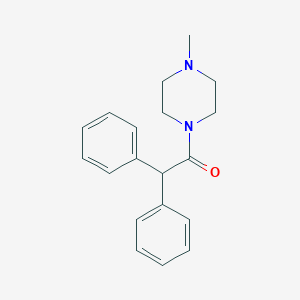

1-(Diphenylacetyl)-4-methylpiperazine

Descripción

1-(Diphenylacetyl)-4-methylpiperazine is a piperazine derivative characterized by a diphenylacetyl group attached to the nitrogen atom of the 4-methylpiperazine scaffold. The diphenylacetyl moiety consists of two aromatic phenyl rings linked via an acetyl group, conferring significant lipophilicity and steric bulk. Its molecular formula is C₁₉H₂₁N₂O, with a molecular weight of 293.4 g/mol. Piperazine derivatives are widely explored for diverse biological activities, including receptor modulation, antimicrobial effects, and enzyme inhibition .

Propiedades

Fórmula molecular |

C19H22N2O |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

1-(4-methylpiperazin-1-yl)-2,2-diphenylethanone |

InChI |

InChI=1S/C19H22N2O/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |

Clave InChI |

IZRMMAFVFMFKSJ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares 1-(Diphenylacetyl)-4-methylpiperazine with structurally analogous piperazine derivatives, highlighting substituent variations, molecular weights, and key activities:

*Hypothetical activity inferred from structural analogs.

Key Findings

Substituent Effects on Activity: Diphenylacetyl vs. Dichlorophenylethyl (BD1063): The diphenylacetyl group’s aromatic bulk may enhance nonpolar interactions with lipid-rich environments (e.g., CNS membranes), whereas BD1063’s dichlorophenylethyl group confers sigma receptor selectivity due to halogen-mediated hydrophobic interactions . Chloroindole Carbonyl (JNJ7777120): The electron-withdrawing chloroindole group likely improves histamine H4 receptor binding affinity compared to diphenylacetyl’s neutral acetyl linker . Bis(4-chlorophenyl)pyrrole (BM212): Chlorinated aromatic rings contribute to antimicrobial activity by disrupting mycobacterial membrane proteins (MmpL3) .

Herbicide Safener (1-(4-Fluorophenylthiocarbamoyl)-4-MP): The thiocarbamoyl group protects maize ALS enzymes from herbicide inhibition, a niche application distinct from diphenylacetyl’s inferred CNS focus .

Synthesis and Stability :

- Diphenylacetyl Synthesis : Likely involves acylation of 4-methylpiperazine with diphenylacetyl chloride, analogous to methods in (alkylation/Se coupling) and (patented diphenylethyl derivatization) .

- β-Cyclodextrin Complexation : Similar to –2, the diphenylacetyl derivative’s lipophilicity may necessitate host-guest complexes (e.g., β-cyclodextrin) to improve aqueous solubility .

Receptor Selectivity :

- Sigma-1 Antagonism (BD1063) : The dichlorophenylethyl group’s steric profile enables selective sigma-1 receptor binding (Ki < 100 nM), whereas diphenylacetyl’s bulkier structure may favor alternative targets .

- Histamine H4 Modulation (JNJ7777120) : The chloroindole carbonyl group’s planar geometry aligns with H4 receptor pockets, unlike diphenylacetyl’s flexible acetyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.